molecular formula C13H13N3O2 B15190315 N-(3,4,4a,5-Tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-9-yl)acetamide CAS No. 114915-69-4

N-(3,4,4a,5-Tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-9-yl)acetamide

Cat. No.: B15190315
CAS No.: 114915-69-4
M. Wt: 243.26 g/mol
InChI Key: AJMXEJBCWOZEJY-UHFFFAOYSA-N
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Description

N-(3,4,4a,5-Tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-9-yl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4,4a,5-Tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-9-yl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate, which is then subjected to further reactions to form the desired pyridazinone ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

N-(3,4,4a,5-Tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-9-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

N-(3,4,4a,5-Tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-9-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on various biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4,4a,5-Tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-9-yl)acetamide involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4,4a,5-Tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-9-yl)acetamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to its analogs .

Properties

CAS No.

114915-69-4

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

N-(3-oxo-2,4,4a,5-tetrahydroindeno[1,2-c]pyridazin-9-yl)acetamide

InChI

InChI=1S/C13H13N3O2/c1-7(17)14-10-4-2-3-8-5-9-6-11(18)15-16-13(9)12(8)10/h2-4,9H,5-6H2,1H3,(H,14,17)(H,15,18)

InChI Key

AJMXEJBCWOZEJY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C3=NNC(=O)CC3C2

Origin of Product

United States

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